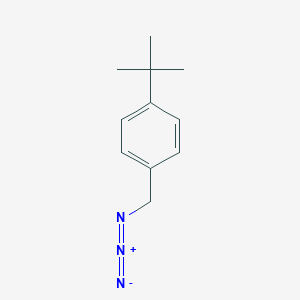

1-(Azidomethyl)-4-tert-butylbenzene

Descripción general

Descripción

1-(Azidomethyl)-4-tert-butylbenzene is an organic compound characterized by the presence of an azidomethyl group attached to a benzene ring, which also bears a tert-butyl substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-tert-butylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-tert-butylbenzyl chloride with sodium azide in an organic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chloride group with the azide group, yielding this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity on an industrial scale.

Análisis De Reacciones Químicas

Cycloaddition Reactions

The azidomethyl group participates in [3+2] cycloadditions with alkynes to form 1,2,3-triazoles. This reaction is highly regioselective under copper(I)-catalyzed conditions (CuAAC):

-

Reagents : CuI (5 mol%), DIPEA, THF

-

Conditions : 60°C, 12 hours

-

Yield : 92% for 3-(4-tert-butylbenzyl)-1,2,3-triazole

-

Mechanism : Concerted asynchronous pathway with activation energy of 13.93 kcal/mol (DFT/B3LYP/6-311G**)

Key Findings :

-

Regioselectivity favors 1,4-disubstituted triazoles (meta pathway) due to lower activation energy (ΔΔG‡ = 2.5 kcal/mol vs. ortho) .

-

Steric effects from the tert-butyl group reduce reaction rates compared to unsubstituted analogs .

Reduction Reactions

The azide group is reduced to an amine via Staudinger reduction or catalytic hydrogenation:

Staudinger Reduction:

-

Reagents : Triphenylphosphine (PPh₃), THF

-

Conditions : RT, 6 hours

-

Byproduct : Nitrogen gas (N₂)

Catalytic Hydrogenation:

Applications : Produces aromatic amines for pharmaceutical intermediates .

Thermal Decomposition

Heating above 100°C induces decomposition to generate reactive nitrenes:

-

Products : Nitrenes + N₂

-

Applications : Nitrene intermediates undergo C–H insertion or dimerization to form azo compounds .

Experimental Data :

| Temperature (°C) | Decomposition Rate (min⁻¹) | Major Product |

|---|---|---|

| 120 | 0.15 | Nitrene |

| 150 | 0.42 | Azo compound |

Nucleophilic Substitution

The benzylic azide undergoes substitution with nucleophiles (e.g., thiols, amines):

-

Reagents : Thiophenol, K₂CO₃, DMF

-

Conditions : 80°C, 8 hours

Mechanism : SN₂ pathway with azide as a leaving group.

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Yield (%) | Key Product |

|---|---|---|---|

| Huisgen Cycloaddition | CuI, DIPEA, THF, 60°C | 92 | 1,2,3-Triazole |

| Staudinger Reduction | PPh₃, THF, RT | 89 | 1-(Aminomethyl)-4-tert-butylbenzene |

| Thermal Decomposition | Heat (150°C) | - | Nitrene/Azo compound |

| SN₂ Substitution | Thiophenol, K₂CO₃, DMF, 80°C | 78 | Benzyl thioether |

Mechanistic Insights (DFT Studies)

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Synthesis

1-(Azidomethyl)-4-tert-butylbenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its azide group can participate in various chemical transformations, making it a versatile building block for synthesizing pharmaceuticals and other bioactive compounds.

Reactions Involving this compound

- Reduction to Amines : The azide can be reduced to an amine using reagents such as triphenylphosphine, facilitating the formation of amine derivatives that are useful in medicinal chemistry.

- Cycloaddition Reactions : The compound can engage in [3+2] cycloaddition reactions with alkynes, leading to the formation of triazole derivatives, which are significant in drug development due to their biological activity .

Materials Science

Precursor for Polymers

In materials science, this compound is utilized as a precursor for synthesizing polymers with unique properties. The azide group allows for click chemistry applications, enabling the formation of cross-linked networks that can enhance the mechanical and thermal properties of materials.

Case Study: Polymer Synthesis

A study demonstrated the synthesis of a novel polymer using this compound as a monomer. The resulting polymer exhibited improved thermal stability and mechanical strength compared to conventional polymers, showcasing its potential in advanced material applications .

Bioconjugation and Click Chemistry

Labeling and Modifying Biomolecules

The azide functionality is particularly valuable in bioconjugation strategies through click chemistry. This method allows for the selective labeling of biomolecules, facilitating the study of biological processes and the development of targeted therapies.

Example Application

In one application, researchers used this compound to label proteins with fluorescent tags through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach enabled real-time tracking of protein interactions within living cells .

Mecanismo De Acción

The mechanism of action of 1-(Azidomethyl)-4-tert-butylbenzene primarily involves the reactivity of the azide group. The azide group can undergo various transformations, such as reduction to an amine or cycloaddition to form triazoles. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules.

Comparación Con Compuestos Similares

1-(Azidomethyl)-5H-tetrazole: Another azide-containing compound with similar reactivity.

1-Azidoethyl-5H-tetrazole: Similar in structure but with an ethyl group instead of a benzene ring.

1-(Azidopropyl)-5H-tetrazole: Similar in structure but with a propyl group instead of a benzene ring.

Uniqueness: 1-(Azidomethyl)-4-tert-butylbenzene is unique due to the presence of both the azidomethyl and tert-butyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in materials science and organic synthesis.

Actividad Biológica

1-(Azidomethyl)-4-tert-butylbenzene, a compound characterized by an azidomethyl group attached to a benzene ring with a tert-butyl substituent, is gaining attention in the fields of organic synthesis and materials science. Its unique structure imparts distinct chemical properties, making it valuable for various applications, including click chemistry and bioconjugation. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C_{11}H_{14}N_{4}

- Molecular Weight : 189.26 g/mol

- CAS Number : 130231-58-2

Synthesis

This compound can be synthesized through the reaction of 4-tert-butylbenzyl chloride with sodium azide in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. This method facilitates the substitution of the chloride group with the azide group, yielding the desired compound .

The biological activity of this compound is primarily attributed to the reactivity of its azide group. The azide can undergo various transformations:

- Reduction to Amines : The azide group can be reduced to an amine using reagents like triphenylphosphine.

- Cycloaddition Reactions : It can participate in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes.

- Thermal Decomposition : Upon heating, the azide decomposes to release nitrogen gas and form reactive nitrenes that can further react with other molecules .

Applications in Research

This compound has several notable applications in scientific research:

- Materials Science : Used as a precursor for synthesizing polymers with unique properties.

- Organic Synthesis : Acts as an intermediate in synthesizing more complex organic molecules.

- Bioconjugation : The azide group is utilized in click chemistry for labeling and modifying biomolecules .

Cycloaddition Reactions

A study investigated the [3+2] cycloaddition reaction between this compound and various alkynes. The results demonstrated high regioselectivity and yield, indicating its potential utility in synthesizing triazole derivatives for pharmaceutical applications .

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 189.26 g/mol |

| CAS Number | 130231-58-2 |

| Synthesis Method | Reaction with sodium azide |

| Key Reactions | Reduction, Cycloaddition |

| Applications | Materials Science, Organic Synthesis, Bioconjugation |

Propiedades

IUPAC Name |

1-(azidomethyl)-4-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,3)10-6-4-9(5-7-10)8-13-14-12/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPUHRTVWANKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370862 | |

| Record name | 1-(azidomethyl)-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130231-58-2 | |

| Record name | 1-(azidomethyl)-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.